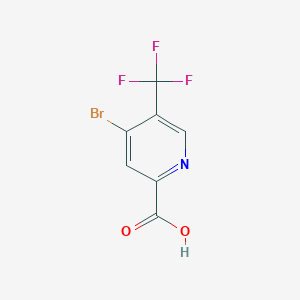
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid is a synthetic organic compound that features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the trifluoromethyl-substituted phenyl group using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might find applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethyl group, which might affect its chemical and biological properties.
2-(Pyrrolidin-1-yl)-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and other applications.
属性
分子式 |
C13H14F3NO2 |
|---|---|
分子量 |
273.25 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-5-3-9(4-6-10)11(12(18)19)17-7-1-2-8-17/h3-6,11H,1-2,7-8H2,(H,18,19) |
InChI 键 |
WKKJQZHVFJEUFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



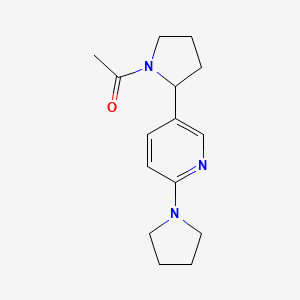




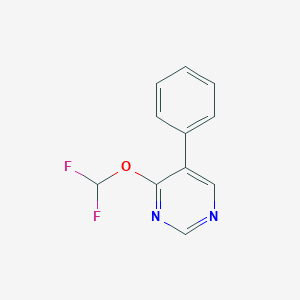
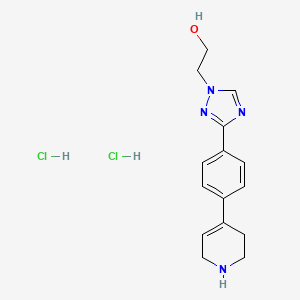

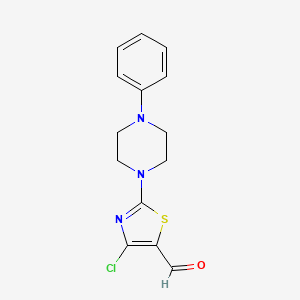
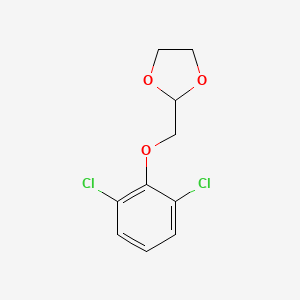

![N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11811242.png)
